

Methantheline Bromide: A Technical Guide for the Cholinergic Blocking Agent

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Compound of Interest

Compound Name: *Methantheline bromide*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline bromide is a synthetically derived quaternary ammonium compound that functions as a cholinergic blocking agent. By acting as a competitive antagonist at muscarinic acetylcholine receptors, it effectively inhibits the actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This technical guide provides an in-depth overview of **methantheline bromide**, including its mechanism of action, physicochemical properties, and established therapeutic applications. The document details experimental protocols for its synthesis and for evaluating its biological activity. Due to the limited availability of recent quantitative data for **methantheline bromide**, this guide also presents comparative data for the structurally and functionally similar compound, propantheline bromide, to provide a relevant pharmacological context. The guide incorporates detailed signaling pathway diagrams and experimental workflows to facilitate a comprehensive understanding of this classic anticholinergic drug.

Introduction

Methantheline bromide, known by trade names such as Banthine, is a synthetic antimuscarinic agent that has been used in the management of conditions characterized by excessive smooth muscle contraction and glandular secretion.^[1] Its primary therapeutic applications have been in the treatment of peptic ulcer disease, irritable bowel syndrome (IBS), and hyperhidrosis.^{[1][2]} As a quaternary ammonium compound, **methantheline bromide**

possesses distinct pharmacokinetic properties, including limited ability to cross the blood-brain barrier, which results in predominantly peripheral effects.^[3] This guide aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the current knowledge on **methantheline bromide** and providing practical experimental methodologies.

Physicochemical Properties

Methantheline bromide is a white, crystalline powder with a bitter taste. It is freely soluble in water and alcohol but practically insoluble in ether. The compound is known to be slightly hygroscopic.^[4]

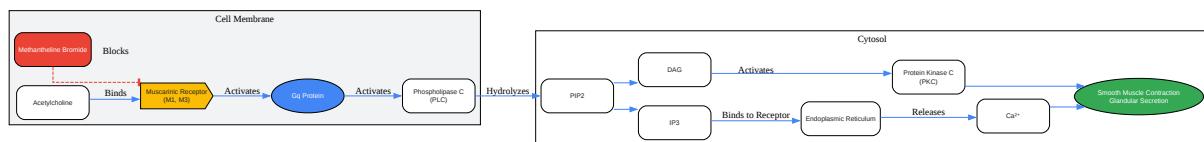
Property	Value	Source
Chemical Name	N,N-diethyl-N-methyl-2-[(9H-xanthen-9-ylcarbonyl)oxy]ethanaminium bromide	[5]
CAS Number	53-46-3	[6]
Molecular Formula	C ₂₁ H ₂₆ BrNO ₃	[6]
Molecular Weight	420.34 g/mol	[6]
Melting Point	171-177 °C	[7]

Mechanism of Action

Methantheline bromide is a non-selective competitive antagonist of acetylcholine at muscarinic receptors.^[3] It competes with acetylcholine for binding sites on these G-protein coupled receptors located on the effector cells of postganglionic parasympathetic nerves. This antagonism blocks the signaling cascade initiated by acetylcholine, leading to a reduction in smooth muscle tone and glandular secretions.^[8] The primary targets for its therapeutic effects in the gastrointestinal tract and sweat glands are the M1 and M3 muscarinic receptor subtypes.^[8]

Signaling Pathway of Muscarinic Receptor Antagonism

The binding of acetylcholine to M1 and M3 muscarinic receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}), which, along with DAG-mediated activation of protein kinase C (PKC), results in smooth muscle contraction and glandular secretion. **Methantheline bromide**, by blocking the initial binding of acetylcholine, inhibits this entire signaling cascade.



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Cholinergic Signaling Pathway via M1/M3 Receptors and Inhibition by **Methantheline Bromide**.

Pharmacokinetics

Detailed human pharmacokinetic data for **methantheline bromide** is not readily available in recent literature. A clinical trial (NCT01429090) was designed to evaluate the bioavailability and determine the elimination half-life of **methantheline bromide**, but the results have not been publicly disclosed.^{[1][9]} As a quaternary ammonium compound, **methantheline bromide** is expected to have low and variable oral absorption and limited ability to cross the blood-brain barrier. The onset of action is typically within 30 to 60 minutes after oral administration.^[8]

For comparative purposes, the pharmacokinetic parameters of the closely related compound, propantheline bromide, are presented below. It is important to note that these values are not

directly transferable to **methantheline bromide**.

Parameter	Value (for Propantheline Bromide)	Source
Time to Peak Plasma Concentration (T _{max})	~2 hours (oral)	[10]
Elimination Half-life (t _½)	~1.6 hours (oral)	[10]
Bioavailability	Low	[11]
Excretion	Primarily as metabolites in urine	

Quantitative In Vitro Pharmacology

Specific in vitro binding affinity data, such as Ki or IC₅₀ values, for **methantheline bromide** at different muscarinic receptor subtypes are not widely reported in recent scientific literature. As a non-selective muscarinic antagonist, it is expected to have affinity for all five muscarinic receptor subtypes (M1-M5).

For context, the following table provides pA₂ values for various muscarinic antagonists from an in vivo study on human forearm vasculature, which is predominantly mediated by the M₃ receptor subtype. The pA₂ value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Antagonist	Apparent pA2 Value	Receptor Selectivity	Source
Atropine	8.03 ± 0.03	Non-selective	
Pirenzepine	6.71 ± 0.08	M1 selective	
AF-DX 116	5.32 ± 0.05	M2 selective	

Experimental Protocols

Synthesis of Methantheline Bromide

The synthesis of **methantheline bromide** can be achieved through the esterification of xanthene-9-carboxylic acid with N,N-diethyl-N-methylethanolamine, followed by quaternization with methyl bromide. A method for its preparation is described in a German patent.

Step 1: Preparation of Xanthene-9-carboxylic acid β -diethylaminoethyl ester

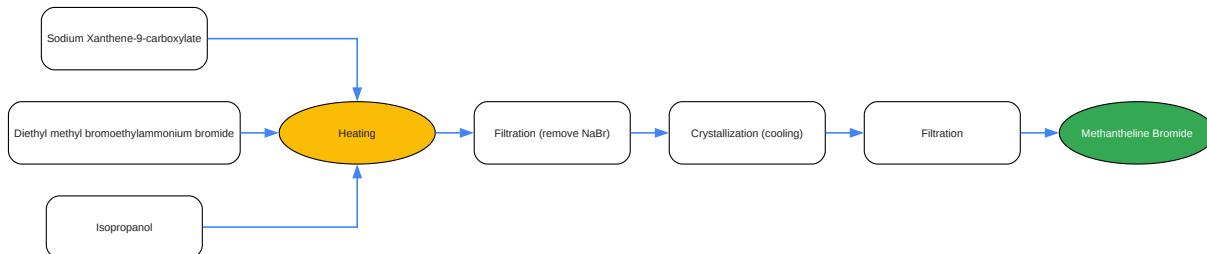
This step involves the reaction of xanthene-9-carboxylic acid with 2-diethylaminoethanol.

Step 2: Quaternization to form **Methantheline Bromide**

The resulting ester is then reacted with methyl bromide to yield the final product.

Detailed Protocol (based on a similar synthesis):

- A slurry of sodium xanthene-9-carboxylate is prepared in a suitable solvent such as isopropanol.
- Diethyl methyl bromoethylammonium bromide is added to the slurry.
- The reaction mixture is heated for several hours.
- After cooling, the precipitated sodium bromide is removed by filtration.
- The filtrate is cooled to induce crystallization of **methantheline bromide**.
- The product is collected by filtration and can be recrystallized from a suitable solvent to achieve high purity.



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Workflow for the Synthesis of **Methantheline Bromide**.

Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of **methantheline bromide** for muscarinic receptors.

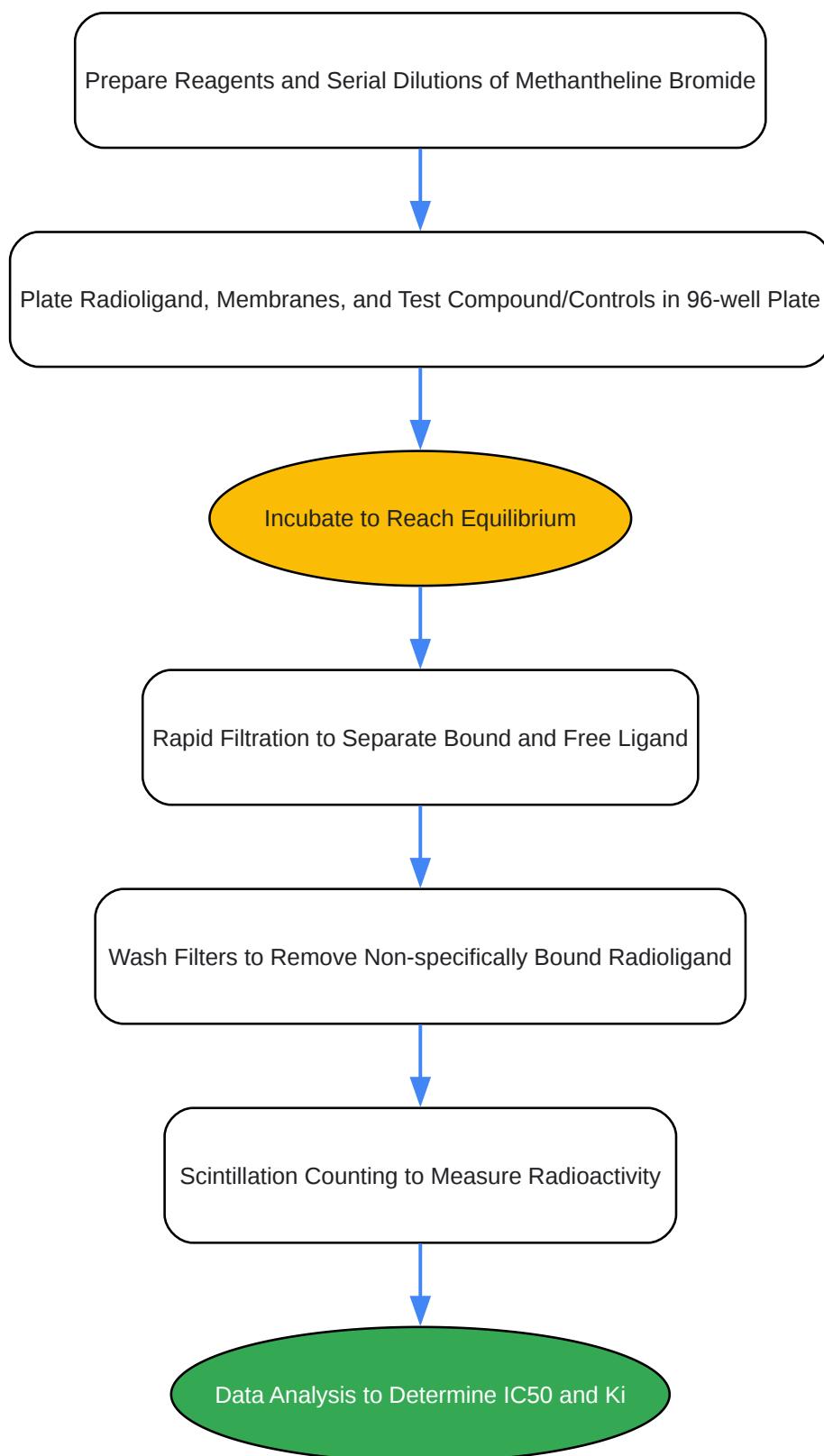
Materials:

- Membrane preparations from cells expressing a specific human muscarinic receptor subtype.
- Radioligand (e.g., $[^3\text{H}]\text{-N-methylscopolamine}$).
- **Methantheline bromide**.
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
- Wash buffer (e.g., ice-cold assay buffer).
- Non-specific binding control (e.g., a high concentration of atropine).

- 96-well filter plates.
- Scintillation cocktail and a microplate scintillation counter.

Procedure:

- Prepare serial dilutions of **methantheline bromide** in the assay buffer.
- In a 96-well filter plate, set up triplicate wells for total binding (assay buffer, radioligand, membrane preparation), non-specific binding (atropine, radioligand, membrane preparation), and competitive binding (**methantheline bromide** dilutions, radioligand, membrane preparation).
- Incubate the plate at room temperature for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Add scintillation cocktail to each well and measure the radioactivity.
- Analyze the data to determine the IC₅₀ value of **methantheline bromide**, from which the inhibition constant (K_i) can be calculated using the Cheng-Prusoff equation.



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Experimental Workflow for a Competitive Radioligand Binding Assay.

Clinical Trial Data

A notable clinical trial investigated the efficacy and safety of **methantheline bromide** for the treatment of axillary and palmar hyperhidrosis. This multicenter, randomized, placebo-controlled trial provides valuable quantitative data on its clinical effects.

Methantheline				
Parameter	Bromide Group	Placebo Group	p-value	Source
Dosage	50 mg, three times daily	Placebo	N/A	
Mean Axillary Sweat Production (mg/5 min) at Day 28				
Sweat Production (mg/5 min) at Day 28	99	130	0.004	
Change in Hyperhidrosis Disease Severity Score (HDSS)				
Hyperhidrosis Disease Severity Score (HDSS)	Decrease from 3.2 to 2.4	Decrease from 3.2 to 2.7	0.002	
Change in Dermatology Life Quality Index (DLQI)				
Dermatology Life Quality Index (DLQI)	Decrease from 16.4 to 9.7	Decrease from 17 to 12.2	0.003	
Most Frequent Adverse Event	Dry mouth	-	N/A	

Conclusion

Methantheline bromide is a well-established synthetic cholinergic blocking agent with a clear mechanism of action as a non-selective muscarinic receptor antagonist. While it has been largely superseded by newer agents with more favorable side-effect profiles, it remains a valuable tool for pharmacological research and may still have clinical utility in specific situations. This technical guide has summarized the available information on its properties and provided detailed experimental protocols to aid researchers in their investigations. The

persistent lack of recent, publicly available quantitative data on its binding affinities and human pharmacokinetics highlights an area for potential future research to fully characterize this classic anticholinergic compound.

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